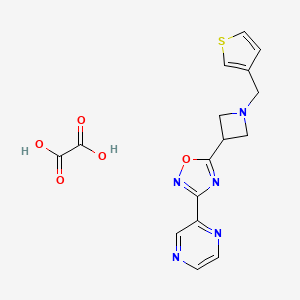

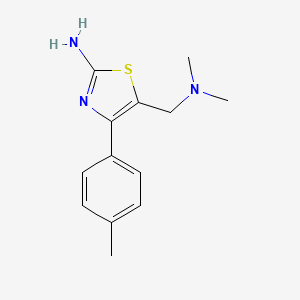

![molecular formula C25H19ClN4O3 B2686296 2'-Amino-1-(4-chlorobenzyl)-6',7'-dimethyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile CAS No. 886178-72-9](/img/structure/B2686296.png)

2'-Amino-1-(4-chlorobenzyl)-6',7'-dimethyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Fluorescence Sensing for Mercury (Hg²⁺) Detection

The synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazoles] derivatives, including our compound of interest, has been achieved via a one-pot cyclocondensation reaction. Researchers employed SBA-Pr-NHQ as a catalyst in aqueous media, resulting in mild reaction conditions, short reaction times, and high yields . Notably, the product 4i exhibits fluorescence properties and can selectively detect Hg²⁺ ions. This application holds promise for environmental monitoring and water quality assessment.

Multicomponent Reactions and Molecular Diversity

Multicomponent reactions (MCRs) play a pivotal role in rapidly generating molecular diversity. Our compound’s unique structure makes it an attractive scaffold for MCRs. Researchers have explored spiro-oxindoles based on isatin and its derivatives, leading to bioactive compounds with interesting structural properties . These MCRs offer a versatile approach for drug discovery and chemical synthesis.

Green Chemistry and Nanocatalysis

Efficient synthetic pathways are essential in green chemistry. Nanoporous materials like SBA-15 (Santa Barbara Amorphous type material) have gained prominence due to economic and environmental considerations. Loading organic functional groups onto SBA-15 surfaces enables their use as catalysts, chemosensors, or adsorbents . Our compound’s synthesis in aqueous media aligns with green chemistry principles, emphasizing sustainability.

Spiro(indoline-2,3′-hydropyridazine) Scaffolds

An “on-water” [4 + 2] annulation reaction has provided facile access to spiro(indoline-2,3′-hydropyridazine) scaffolds. These unique structures hold promise in medicinal chemistry and drug design . Researchers continue to explore their biological activities and potential therapeutic applications.

Selective Kinase Inhibition

While not directly related to our compound, the optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines led to ATP-competitive inhibitors with selectivity for protein kinase B (PKB) over closely related kinases . This highlights the importance of spiro compounds in drug development.

Photochemistry and Fluorescent Chemosensors

Novel fluorescent chemosensors are valuable tools in various fields, including biological probes, environmental sensing, and heavy metal ion detection. Our compound’s amino-containing moiety suggests potential as a chemosensor . Researchers continue to explore its photochemical properties and applications.

将来の方向性

The study of spiro[indoline-3,4’-pyrano[3,2-c]pyridine] derivatives and similar compounds is an active area of research, with potential applications in medicinal chemistry . Future research may focus on developing new synthetic methods, studying the compound’s biological activity, and exploring its potential uses in various fields.

作用機序

Target of action

The compound belongs to the class of spiro[indoline-3,4’-pyrano[3,2-c]pyridine] derivatives

Mode of action

Many spiro[indoline-3,4’-pyrano[3,2-c]pyridine] derivatives are known to interact with various biological targets, leading to changes in cellular processes .

Biochemical pathways

Compounds in this class can potentially affect various biochemical pathways depending on their specific structures and targets .

Pharmacokinetics

These properties can significantly impact the bioavailability of a compound and are usually determined through experimental studies .

Result of action

These effects would depend on the compound’s specific targets and mode of action .

特性

IUPAC Name |

2'-amino-1-[(4-chlorophenyl)methyl]-6',7'-dimethyl-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19ClN4O3/c1-14-11-20-21(23(31)29(14)2)25(18(12-27)22(28)33-20)17-5-3-4-6-19(17)30(24(25)32)13-15-7-9-16(26)10-8-15/h3-11H,13,28H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDNBCWWBWOMHEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=O)N1C)C3(C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)Cl)C(=C(O2)N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Amino-1-(4-chlorobenzyl)-6',7'-dimethyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2686215.png)

![(Z)-2-bromo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2686216.png)

![2-(Benzofuro[3,2-d]pyrimidin-4-ylamino)ethanol hydrochloride](/img/structure/B2686223.png)

![[2-[(4-Chlorophenyl)methylamino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2686228.png)

![3-((4-fluorophenyl)sulfonyl)-2-imino-1-(2-methoxyethyl)-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2686232.png)

![2-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B2686233.png)

![5-Chloro-6-[4-[(4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2686234.png)